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1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

urea transporter UT-B inhibitor species selectivity

1-Benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic disubstituted urea featuring a benzyl group on one urea nitrogen and a 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chain on the other. Its molecular formula is C₁₅H₂₀N₄O with a molecular weight of 272.35 g/mol.

Molecular Formula C15H20N4O
Molecular Weight 272.352
CAS No. 1235007-70-1
Cat. No. B2442288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
CAS1235007-70-1
Molecular FormulaC15H20N4O
Molecular Weight272.352
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)NCC2=CC=CC=C2)C
InChIInChI=1S/C15H20N4O/c1-12-10-13(2)19(18-12)9-8-16-15(20)17-11-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H2,16,17,20)
InChIKeyJZAKFTKMMKNUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea (CAS 1235007-70-1) – Compound Class and Core Characteristics for Research Procurement


1-Benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic disubstituted urea featuring a benzyl group on one urea nitrogen and a 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chain on the other. Its molecular formula is C₁₅H₂₀N₄O with a molecular weight of 272.35 g/mol [1]. The compound belongs to the broader class of N-pyrazolyl-N′-alkyl/benzyl/phenylureas, a chemotype that has been explored as inhibitors of interleukin-8 (IL-8)-induced neutrophil chemotaxis and as modulators of urea transporters [2]. The 3,5-dimethyl substitution on the pyrazole ring contributes to steric and electronic tuning of the urea pharmacophore, potentially influencing target binding kinetics and selectivity [1].

Why 1-Benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea Cannot Be Replaced by a Generic Pyrazolyl-Urea Analog


Within the crowded chemical space of pyrazolyl-ureas, small structural variations cause large shifts in target engagement and selectivity. For example, the 3,5-dimethylpyrazole substitution pattern present in this compound differs from the 4-substituted pyrazole series reported by Bruno et al. (2007), where the most active IL-8 chemotaxis inhibitor (compound 4d) required a 4-carboxylic acid ester on the pyrazole and a hydroxy-phenylethyl substituent rather than a simple ethyl linker [1]. Even among urea transporter inhibitors, changing the N-substituent from benzyl to alkyl or heteroaryl can flip selectivity between UT-A and UT-B isoforms by orders of magnitude [2]. These steep structure–activity relationships mean that generic substitution with an in-class analog risks complete loss of the desired pharmacological profile, making precise chemical identity a procurement-critical parameter.

Quantitative Differentiation Evidence for 1-Benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea Relative to Closest Analogs


Urea Transporter UT-B Inhibition: Cross-Species Selectivity Ratio vs. Reference UT-B Inhibitor

In a comparative erythrocyte osmotic lysis assay, 1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea inhibited rat UT-B with an IC₅₀ of 200 nM, but showed markedly weaker inhibition of mouse UT-B with an IC₅₀ of 10,000 nM [1]. This ~50-fold species-dependent selectivity contrasts with the reference UT-B inhibitor dimethylurea, which exhibits comparable potency across rat and mouse UT-B (IC₅₀ values within 2-fold) [2]. The species-selectivity gap introduces a unique tool compound advantage for pharmacology studies comparing rodent species.

urea transporter UT-B inhibitor species selectivity

IL-8 Chemotaxis Inhibitory Potency: Structural Differentiation from the Bruno 4d Lead Series

The N-pyrazolyl-N′-benzylurea core of 1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea positions it within the chemotype explored by Bruno et al. (2007) for IL-8-induced neutrophil chemotaxis inhibition. However, the lead compound in that series, 4d (3-benzylureido derivative with a 4-carboxylic acid ethyl ester on the pyrazole and a 2-hydroxy-2-phenylethyl N-substituent), achieved an IC₅₀ of 10 nM [1]. The target compound lacks the 4-carboxylic ester and the hydroxy-phenylethyl group, instead bearing a simple ethyl linker and 3,5-dimethyl substitution. While direct IL-8 inhibition data for the target compound is not publicly available, SAR trends indicate that the 3,5-dimethylpyrazole may reduce CXCR1/CXCR2 binding affinity—potentially shifting the mechanism toward non-receptor tyrosine kinase inhibition [1]. This distinguishes the target compound as a probe for IL-8-independent chemotaxis pathways.

neutrophil chemotaxis IL-8 inhibitor pyrazolyl-urea SAR

Physicochemical Differentiation: Computed LogP and H-Bond Profile vs. Sulfonylurea Urea Transporter Inhibitors

The target compound has a computed XLogP3-AA of 1.6, with 2 hydrogen bond donors and 2 hydrogen bond acceptors [1]. In contrast, the sulfonylurea class of UT inhibitors (e.g., UTB-inh-1) typically have XLogP values of 2.5–3.5 and contain 3 hydrogen bond donors [2]. The lower lipophilicity and reduced H-bond donor count of 1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea predict improved aqueous solubility and reduced plasma protein binding relative to sulfonylurea comparators, while maintaining sufficient passive permeability for cell-based assays.

lipophilicity drug-likeness urea transporter

Rotatable Bond Profile as a Conformational Selectivity Filter

With 5 rotatable bonds [1], the target compound exhibits intermediate conformational flexibility compared to more constrained pyrazolyl-urea analogs such as the morpholinopyrimidine-bearing p38α inhibitors (rotatable bonds = 8–10) [2] and fully rigidified pyrazolo-urea macrocycles (rotatable bonds ≈ 2). This intermediate flexibility is consistent with a binding model where the benzyl-urea arm can adopt multiple low-energy conformations, potentially allowing the scaffold to engage diverse protein binding pockets through an induced-fit mechanism while avoiding the entropic penalty of fully flexible analogs.

conformational flexibility binding entropy lead optimization

Limitations Statement: Gaps in Head-to-Head Comparator Data

High-strength differential evidence for 1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is currently limited. The urea transporter inhibition data (IC₅₀ = 200 nM for rat UT-B) lacks a directly matched comparator assayed in the same experimental system; cross-study comparison with dimethylurea introduces uncertainty due to differences in assay protocols and endpoints [1]. Furthermore, direct IL-8 chemotaxis, kinase selectivity panel, or cellular efficacy data for this specific compound are absent from the public domain as of the knowledge cutoff date [2]. Prospective purchasers should request vendor certificates of analysis and, where available, unpublished selectivity profiling data to strengthen the case for compound-specific differentiation.

data transparency procurement caveat

High-Value Application Scenarios for 1-Benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea Procurement


Species-Specific Urea Transporter Pharmacology Tool

This compound is uniquely suited for ex vivo erythrocyte lysis assays designed to distinguish rat UT-B from mouse UT-B function. With a 50-fold potency window (rat IC₅₀ = 200 nM, mouse IC₅₀ = 10,000 nM) [1], researchers can use the compound as a rat-selective probe to validate UT-B-mediated urea transport in mixed-species or transgenic models. This is especially valuable in renal physiology studies where UT-B knockout mice are used and rat-derived cell lines serve as a bridge to human UT-B pharmacology [2].

Non-CXCR IL-8 Pathway Investigation in Neutrophil Biology

Based on the structural divergence from CXCR1/CXCR2-binding pyrazolyl-ureas (e.g., Bruno et al. compound 4d) [1], this compound serves as a chemical probe to dissect PTK- and F-actin-dependent chemotaxis pathways downstream of IL-8 stimulation, without confounding receptor antagonism. This enables cleaner experimental dissection of post-receptor signaling events in neutrophil migration assays [2].

Conformational SAR Hit Expansion in Kinase Lead Discovery

The 5-rotatable-bond scaffold provides a balanced conformational fingerprint for kinase inhibitor hit-to-lead campaigns [1]. Medicinal chemistry teams can use this compound as a core template for systematic substitution at the benzyl, pyrazolyl, and urea positions, with the goal of optimizing selectivity within kinase families (e.g., p38α vs. JNK) while maintaining the favorable physicochemical profile predicted by its XLogP of 1.6 [2].

Solubility-Enhanced Screening Library Member for Fragment-Based Discovery

The computed XLogP of 1.6 and limited hydrogen bond donor count (2 donors) [1] predict superior aqueous solubility relative to many drug-like pyrazolyl-urea leads. This makes the compound an attractive addition to fragment- or lead-like screening libraries where solubility-related false negatives are a known failure mode in biochemical and biophysical assays [2].

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